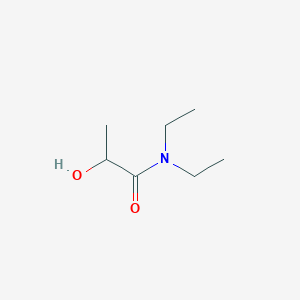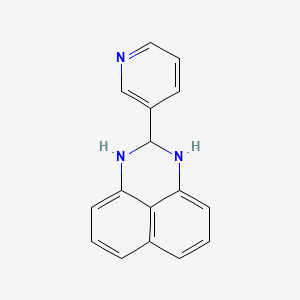![molecular formula C19H17NO2 B11996659 3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol CAS No. 23062-93-3](/img/structure/B11996659.png)
3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol is a heterocyclic compound that belongs to the class of naphtho[1,2-e][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthalene ring fused with an oxazine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol typically involves multicomponent reactions. One common method is the condensation of β-naphthol, aromatic aldehydes, and urea under solvent-free conditions. This reaction can be catalyzed by pyridinium-based ionic liquids, which offer good to excellent yields ranging from 76% to 91% within 60 minutes . Another approach involves the use of heterogeneous catalysts such as SiO2.HClO4 in ethanol as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is encouraged to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anti-inflammatory activities.
Medicine: It is being investigated for its potential as a non-steroidal anti-inflammatory agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the cyclooxygenase (COX) enzyme, which plays a key role in the biosynthesis of prostaglandins, thereby exerting anti-inflammatory effects . The compound’s structure allows it to bind effectively to the active site of the COX enzyme, leading to its inhibition.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
23062-93-3 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-hydroxy-3-methyl-1-phenyl-1,3-dihydrobenzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C19H17NO2/c1-13-20(21)19(15-8-3-2-4-9-15)18-16-10-6-5-7-14(16)11-12-17(18)22-13/h2-13,19,21H,1H3 |
InChI Key |
LQDYHBWUVKYLNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(C(C2=C(O1)C=CC3=CC=CC=C32)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetyl}amino)benzoate](/img/structure/B11996576.png)
![3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11996591.png)



![Methyl 4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate](/img/structure/B11996615.png)


![Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996626.png)


![4,4'-Thiobis[2,5-xylenol]](/img/structure/B11996654.png)
![1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B11996673.png)

